molecular formula C9H17NO5S B8691217 tert-butyl 4,5-dimethyl-2,2-dioxo-oxathiazolidine-3-carboxylate

tert-butyl 4,5-dimethyl-2,2-dioxo-oxathiazolidine-3-carboxylate

Cat. No.: B8691217
M. Wt: 251.30 g/mol
InChI Key: DFHZSSNBXABYPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of tert-butyl 4,5-dimethyl-2,2-dioxo-oxathiazolidine-3-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 2-thiazolidinethione with tert-butyl chloroformate in the presence of a base . The reaction conditions typically include a solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at room temperature and yields the desired product after purification .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

tert-butyl 4,5-dimethyl-2,2-dioxo-oxathiazolidine-3-carboxylate can be compared with other similar compounds such as:

  • **tert-butyl 4,4-dimethyl-2,2-dioxo-oxathiazolidine-3

Properties

Molecular Formula

C9H17NO5S

Molecular Weight

251.30 g/mol

IUPAC Name

tert-butyl 4,5-dimethyl-2,2-dioxooxathiazolidine-3-carboxylate

InChI

InChI=1S/C9H17NO5S/c1-6-7(2)15-16(12,13)10(6)8(11)14-9(3,4)5/h6-7H,1-5H3

InChI Key

DFHZSSNBXABYPY-UHFFFAOYSA-N

Canonical SMILES

CC1C(OS(=O)(=O)N1C(=O)OC(C)(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-Butyl 4,5-dimethyl-1,2,3-oxathiazolidine-3-carboxylate 2-oxide (4.7 g, 20.0 mmol) is dissolved in acetonitrile (50 mL) and H2O (30 mL) is added. The reaction mixture is cooled to 0° C. and sodium periodate (6.4 g, 30.0 mmol) is added. After 5 min, the pH of the mixture is adjusted to 7-8 by addition of saturated Na2HPO4 solution. Then the solution of RuCl3 (42 mg, 0.2 mmol) in H2O (0.5 mL) is added. The pH of the reaction mixture is kept between 6 and 9 by addition of Na2HPO4 solution. After stirring for 2 h, H2O (100 mL) is added and the pH is adjusted to 6 by addition of 2M HCl solution. The mixture is extracted with EtOAc and the organic layer is separated, washed with NaHCO3 and brine. The aqueous layers are back extracted once with EtOAc. Then all organic layers are combined, dried (MgSO4) and concentrated. Purification by flash column chromatography using a gradient elution of 5-80% ethyl acetate/hexanes affords the title compound (4.48 g, 89%).
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
tert-Butyl 4,5-dimethyl-1,2,3-oxathiazolidine-3-carboxylate 2-oxide
Quantity
4.7 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
6.4 g
Type
reactant
Reaction Step Three
[Compound]
Name
Na2HPO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
RuCl3
Quantity
42 mg
Type
reactant
Reaction Step Five
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Five
[Compound]
Name
Na2HPO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
100 mL
Type
solvent
Reaction Step Eight
Yield
89%

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